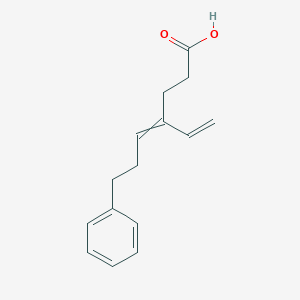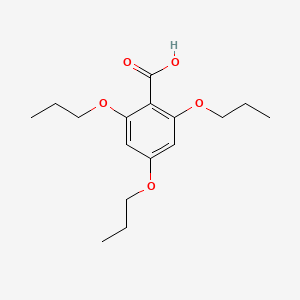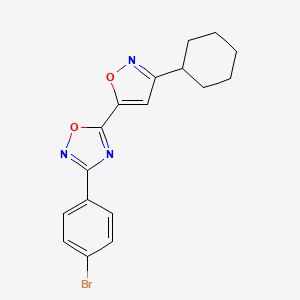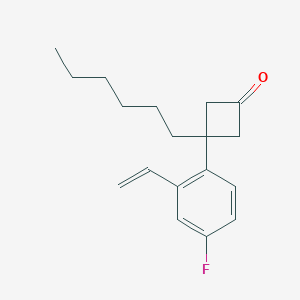
1-Iodyl-4-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Iodyl-4-(trifluoromethyl)benzene, also known as 4-iodobenzotrifluoride, is an organic compound with the molecular formula C7H4F3I. It is characterized by the presence of an iodine atom and a trifluoromethyl group attached to a benzene ring. This compound is notable for its high stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Iodyl-4-(trifluoromethyl)benzene can be synthesized through several methods:
Diazotization and Iodination: One common method involves the diazotization of 4-aminotrifluoromethylbenzene followed by iodination.
Direct Iodination: Another method involves the direct iodination of trifluoromethylbenzene using iodine and a suitable oxidizing agent.
Industrial Production Methods: Industrial production of this compound often involves optimized versions of the above methods to ensure scalability and cost-effectiveness. The choice of method depends on factors such as raw material availability, environmental considerations, and desired purity of the final product .
Análisis De Reacciones Químicas
1-Iodyl-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form iodyl derivatives or reduced to form iodide derivatives.
Coupling Reactions: It can undergo coupling reactions such as the Mizoroki-Heck reaction and the Sonogashira coupling, forming various substituted benzene derivatives.
Major Products Formed:
- Substituted benzene derivatives
- Iodyl and iodide derivatives
- Coupled products with various functional groups
Aplicaciones Científicas De Investigación
1-Iodyl-4-(trifluoromethyl)benzene has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Iodyl-4-(trifluoromethyl)benzene involves its ability to participate in various chemical reactions due to the presence of the iodine and trifluoromethyl groups. These groups influence the compound’s reactivity and stability, allowing it to interact with different molecular targets and pathways. For example, in coupling reactions, the iodine atom facilitates the formation of carbon-carbon bonds, while the trifluoromethyl group enhances the compound’s stability and reactivity .
Comparación Con Compuestos Similares
1-Iodyl-4-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-Iodo-3,5-bis(trifluoromethyl)benzene: This compound has two trifluoromethyl groups, which further enhance its reactivity and stability.
1-Iodo-4-nitro-2-(trifluoromethyl)benzene: The presence of a nitro group introduces additional reactivity, making it useful in different synthetic applications.
1-(2-Iodoethynyl)-4-(trifluoromethyl)benzene: The ethynyl group provides unique reactivity, allowing for the formation of various substituted benzene derivatives.
Uniqueness: this compound is unique due to its balanced reactivity and stability, making it a versatile intermediate in organic synthesis. Its trifluoromethyl group imparts special properties, such as increased lipophilicity and metabolic stability, which are valuable in pharmaceutical and agrochemical applications .
Propiedades
Número CAS |
920757-30-8 |
|---|---|
Fórmula molecular |
C7H4F3IO2 |
Peso molecular |
304.00 g/mol |
Nombre IUPAC |
1-iodyl-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H4F3IO2/c8-7(9,10)5-1-3-6(4-2-5)11(12)13/h1-4H |
Clave InChI |
VRWSWCNPSWMCJR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(F)(F)F)I(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(Ethoxycarbonyl)carbamothioyl]glycine](/img/structure/B12622268.png)


![1-(5-Chlorothiophen-2-yl)-2-[4-(1-phenylethyl)piperazin-1-yl]ethan-1-one](/img/structure/B12622285.png)
![3-[5-(2,4-dichlorophenyl)furan-2-yl]-5-(3-methylphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12622288.png)


![Oxalic acid;(3,4,5-trimethoxyphenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B12622316.png)



![4-(6-Carbamoyl-1H-pyrazolo[3,4-b]pyridin-4-yl)phenyl acetate](/img/structure/B12622333.png)
![4-[1-Amino-2-(2-ethoxyacetamido)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B12622342.png)

